molecular formula C27H27NO7 B12103984 (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxy-phenyl)-propionic acid

(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxy-phenyl)-propionic acid

Cat. No.: B12103984
M. Wt: 477.5 g/mol
InChI Key: ZMYXJFNOVGJURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3,4,5-trimethoxyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and three methoxy groups attached to the phenyl ring. It is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,4,5-trimethoxyl-L-phenylalanine typically involves the protection of the amino group of 3,4,5-trimethoxyl-L-phenylalanine with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods

Industrial production methods for Fmoc-3,4,5-trimethoxyl-L-phenylalanine are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3,4,5-trimethoxyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-3,4,5-trimethoxyl-L-phenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Fmoc-3,4,5-trimethoxyl-L-phenylalanine involves its incorporation into peptides, where it can influence the peptide’s structure and function. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amine, allowing for further reactions. The methoxy groups on the phenyl ring can participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-3,4,5-trimethoxyl-L-phenylalanine is unique due to the presence of three methoxy groups on the phenyl ring, which provide additional sites for chemical modification and enhance its utility in peptide synthesis and other applications .

Properties

Molecular Formula

C27H27NO7

Molecular Weight

477.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C27H27NO7/c1-32-23-13-16(14-24(33-2)25(23)34-3)12-22(26(29)30)28-27(31)35-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13-14,21-22H,12,15H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

ZMYXJFNOVGJURH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.